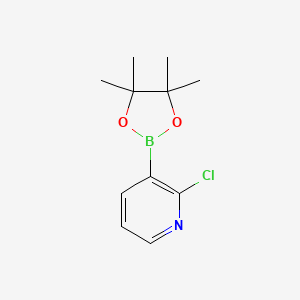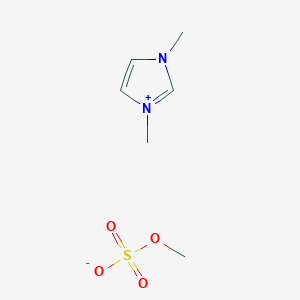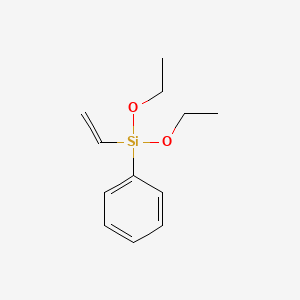
Vinylphenyldiethoxysilane
Übersicht
Beschreibung
Vinylphenyldiethoxysilane is an organosilicon compound with the molecular formula C12H18O2Si. It is a transparent liquid with a density of approximately 0.95 g/cm³ and a boiling point of 265.8°C at 760 mmHg . This compound is primarily used as a chemical intermediate in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Vinylphenyldiethoxysilane has a wide range of applications in scientific research:
Biology: In biological research, it is utilized for surface modification of biomaterials to enhance biocompatibility.
Safety and Hazards
Safety measures for handling VPDES include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .
Wirkmechanismus
Target of Action
Vinylphenyldiethoxysilane is a chemical intermediate . The primary targets of this compound are the reactants it interacts with in chemical reactions. It is used in the synthesis of various compounds .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For instance, it can be synthesized from Chlorotrimethylsilane and Methyl phenylacetate . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the reactants involved .
Biochemical Pathways
As a chemical intermediate, this compound is involved in various chemical reactions that lead to the synthesis of other compounds . The exact biochemical pathways affected by this compound would depend on the specific reactions it is involved in.
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions . The exact molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in and the compounds it helps synthesize.
Vorbereitungsmethoden
Vinylphenyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoate with trimethylchlorosilane in the presence of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The reaction is carried out at temperatures ranging from -78°C to 20°C. After the reaction, the product is purified by evaporation under reduced pressure to yield a pale yellow liquid.
Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Vinylphenyldiethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding silane derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Vinylphenyldiethoxysilane can be compared with other similar compounds such as:
Vinylsilane: A simpler compound with the formula CH2=CHSiH3, used mainly in theoretical studies.
Vinyltriethoxysilane: Commonly used in polymer chemistry and materials science as a monomer and coupling agent.
Vinyldimethylethoxysilane: Another organosilicon compound used in similar applications but with different reactivity and properties.
This compound is unique due to the presence of both vinyl and phenyl groups, which provide enhanced reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
ethenyl-diethoxy-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLRFGTFVPFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538103 | |
| Record name | Ethenyl(diethoxy)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-27-5 | |
| Record name | Ethenyl(diethoxy)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


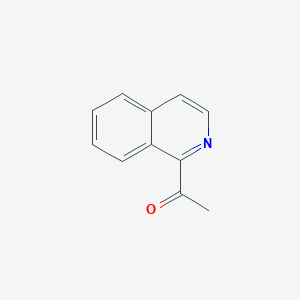
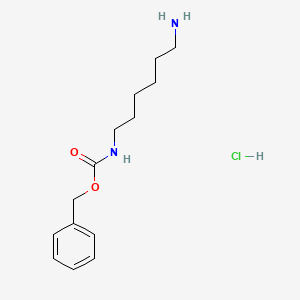
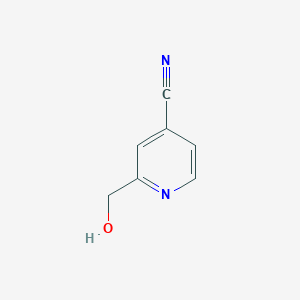
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)
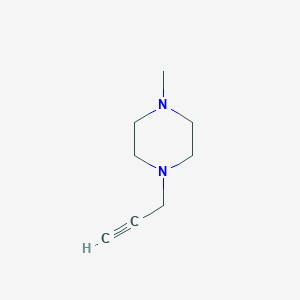
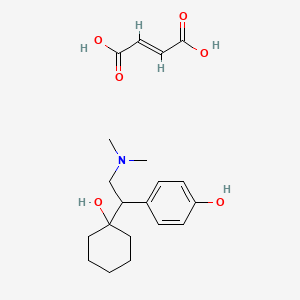
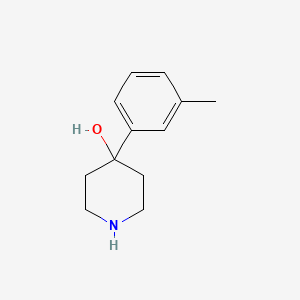
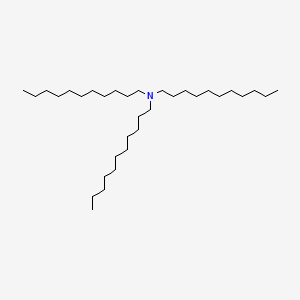
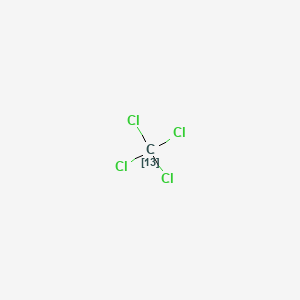
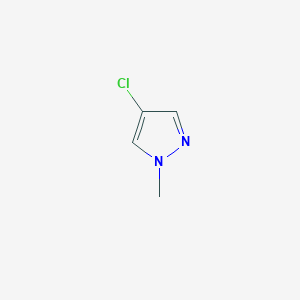
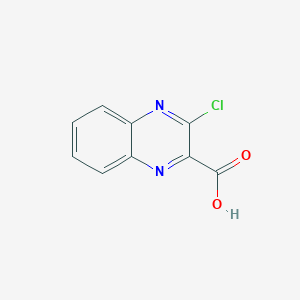
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
